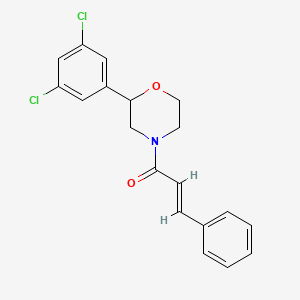

N-(4-fluorophenyl)-2-(pyrrolidin-1-yl)pteridin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

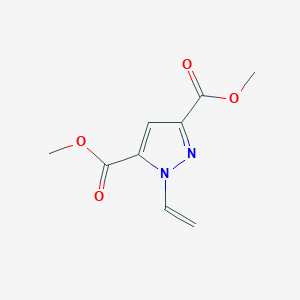

N-(4-fluorophenyl)-2-(pyrrolidin-1-yl)pteridin-4-amine is a compound of interest due to its structural uniqueness, incorporating a pteridin core, a fluorophenyl group, and a pyrrolidine ring. Such structures are often explored for their potential biological activities and chemical properties.

Synthesis Analysis

Synthesis of related compounds typically involves multi-step chemical reactions, starting from basic building blocks to construct the complex pteridin framework. For example, the synthesis of related pyrimidin-4-amine derivatives has been described, involving the construction of the pyrimidin core and subsequent functionalization to introduce various substituents (Zhu et al., 2020).

Molecular Structure Analysis

The molecular structure of compounds like N-(4-fluorophenyl)-2-(pyrrolidin-1-yl)pteridin-4-amine can be characterized using spectroscopic techniques, such as NMR and IR spectroscopy, and crystallography. These methods provide insight into the arrangement of atoms and the presence of key functional groups (Moreno-Fuquen et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving pteridin derivatives often explore the reactivity of the core ring system and its substituents. For instance, reactions with nucleophiles or electrophiles can lead to the introduction of new functional groups or the modification of existing ones. The chemical properties of these compounds, such as their reactivity and stability, are influenced by the electronic nature of the substituents and the pteridin core (Smolobochkin et al., 2019).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

N-(4-fluorophenyl)-2-(pyrrolidin-1-yl)pteridin-4-amine is a compound that may be involved in the synthesis of various heterocyclic compounds. Research indicates that novel N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives, which could share structural similarities with N-(4-fluorophenyl)-2-(pyrrolidin-1-yl)pteridin-4-amine, were synthesized using optimized Buchwald-Hartwig amination conditions. These derivatives were obtained in moderate to good yields, suggesting a potential pathway for synthesizing related compounds (El-Deeb, Ryu, & Lee, 2008).

Biological Activity and Applications

Research into compounds with similar structures or functional groups has shown potential in various biological and pharmacological applications:

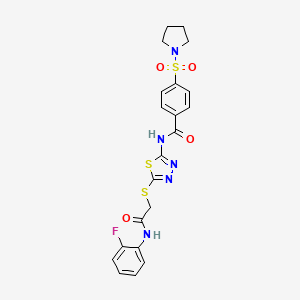

Antibacterial and Antifungal Agents : Compounds with structures analogous to N-(4-fluorophenyl)-2-(pyrrolidin-1-yl)pteridin-4-amine have been explored for their antibacterial and antifungal properties. For example, novel pyrimidin-4-amine derivatives containing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety demonstrated excellent insecticidal and fungicidal activity against various pests and fungi, indicating the potential for developing new pesticides or antimicrobial agents from similar compounds (Liu et al., 2021).

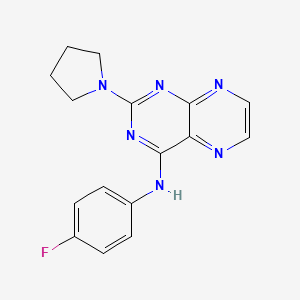

Cancer Research : The radiosensitizing effect of phenylpyrimidine derivatives on human lung cancer cells has been investigated, with certain derivatives showing potential to enhance the therapeutic outcomes of radiotherapy in cancer treatment. This suggests that compounds like N-(4-fluorophenyl)-2-(pyrrolidin-1-yl)pteridin-4-amine could be explored further for their potential roles in cancer therapy (Jung et al., 2019).

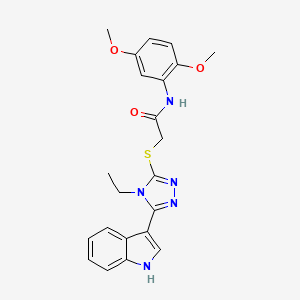

Neuropharmacological Agents : Certain N-arylpyrimidin-2-amine derivatives have been synthesized and evaluated for their antidepressant and nootropic activities, indicating the potential for compounds with similar structures to be developed into new central nervous system (CNS) active agents (Thomas et al., 2016).

Material Science and Sensory Applications

In material science, pteridine derivatives, which share the heterocyclic core with N-(4-fluorophenyl)-2-(pyrrolidin-1-yl)pteridin-4-amine, have been identified as novel low-molecular-weight organogelators exhibiting piezofluorochromism. This property could be leveraged in the development of new materials for sensory applications, such as detecting mechanical forces or environmental changes (Xu et al., 2020).

Eigenschaften

IUPAC Name |

N-(4-fluorophenyl)-2-pyrrolidin-1-ylpteridin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN6/c17-11-3-5-12(6-4-11)20-15-13-14(19-8-7-18-13)21-16(22-15)23-9-1-2-10-23/h3-8H,1-2,9-10H2,(H,19,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRVHGDYGROIHNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC3=NC=CN=C3C(=N2)NC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorophenyl)-2-(pyrrolidin-1-yl)pteridin-4-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Benzyl-2-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2491442.png)

![2-(4-methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2491444.png)

![8-Chloroimidazo[1,2-a]pyridine](/img/structure/B2491448.png)

![1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3-methoxybenzyl)-N-methylazetidin-3-amine](/img/structure/B2491451.png)

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B2491455.png)

![(E)-3-[1-[(4-chlorophenyl)methyl]-2-methylindol-3-yl]-2-cyano-N-(3-ethoxyphenyl)prop-2-enamide](/img/structure/B2491462.png)

![4-(4-Bromophenyl)-5-[2-(3-methylphenyl)diazenyl]-2-(3-pyridinyl)pyrimidine](/img/structure/B2491463.png)